molecular formula C5H11N3 B13280353 Pyrrolidine-2-Carboximidamide

Pyrrolidine-2-Carboximidamide

Cat. No.: B13280353
M. Wt: 113.16 g/mol
InChI Key: SYERHLYFHUKCKP-UHFFFAOYSA-N
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Description

Pyrrolidine-2-Carboximidamide is a chemical compound built around the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle that is a foundational and privileged scaffold in medicinal chemistry and drug design . The pyrrolidine ring's significance is demonstrated by its presence in numerous FDA-approved drugs, a testament to its utility in exploring pharmacophore space due to its non-planar, three-dimensional structure . This specific compound features a carboximidamide functional group, which may contribute to its binding properties and biological activity. Compounds based on the pyrrolidine structure have been identified as potent inhibitors of biologically significant targets. For instance, pyrrolidine carboxamides have been discovered as a novel class of potent enoyl acyl carrier protein reductase (InhA) inhibitors in Mycobacterium tuberculosis , with the lead compound's potency improved over 160-fold through optimization . Furthermore, synthetic pyrrolidine carboxamide derivatives have demonstrated significant antiplasmodial activity against Plasmodium falciparum , the deadliest malaria parasite, with some derivatives also exhibiting notable antioxidant capabilities . The structural features of such pyrrolidine derivatives make them promising scaffolds in the search for new agents to combat multidrug-resistant bacterial strains and other pathogens . Researchers value this family of compounds for its potential in developing novel therapeutic agents and as a tool for probing biological mechanisms. This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolidine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3/c6-5(7)4-2-1-3-8-4/h4,8H,1-3H2,(H3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYERHLYFHUKCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Pyrrolidine 2 Carboximidamide and Its Derivatives

Diverse Synthetic Routes for the Pyrrolidine (B122466) Core Integration

The synthesis of pyrrolidine-containing molecules can be broadly categorized into two main strategies: the construction of the pyrrolidine ring from acyclic or other cyclic precursors, and the functionalization of a pre-existing pyrrolidine ring. nih.govmdpi.com

De Novo Construction of the Pyrrolidine Ring System

De novo synthesis involves the formation of the pyrrolidine ring from acyclic starting materials. This approach offers flexibility in introducing a wide range of substituents onto the heterocyclic core. Common methods include intramolecular cyclization reactions of appropriately functionalized acyclic precursors. mdpi.com For instance, the cyclization of an amine onto an electrophilic carbon, such as in an α,β-unsaturated system or an epoxide, is a frequently employed strategy. Another approach involves the ring expansion of smaller cyclic systems, such as cyclobutanones, which can react with amines to form pyrrolidinones and subsequently be converted to pyrrolidines. researchgate.net Furthermore, multi-component reactions (MCRs) provide an efficient means to construct highly functionalized pyrrolidine rings in a single step from three or more starting materials. nih.govpreprints.org

A variety of acyclic precursors can be utilized for the de novo synthesis of pyrrolidine derivatives. For example, unsaturated 1,5-dicarbonyl compounds can be treated with primary or secondary amines to generate multisubstituted carbocyclic aryl amines, which can serve as precursors for pyrrolidine synthesis. nih.gov The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product.

Functionalization Strategies for Preformed Pyrrolidine Rings

An alternative and widely used strategy for the synthesis of pyrrolidine derivatives involves the modification of a pre-existing pyrrolidine ring. mdpi.com This approach is particularly advantageous when optically pure starting materials are readily available, such as the amino acids L-proline and L-hydroxyproline. mdpi.com These chiral building blocks allow for the synthesis of enantiomerically pure pyrrolidine derivatives.

Functionalization can occur at various positions of the pyrrolidine ring. The nitrogen atom can be readily alkylated or acylated. The carboxylic acid group of proline offers a handle for a variety of chemical transformations, including reduction to the corresponding alcohol (prolinol), or conversion to amides and esters. mdpi.com The carbon atoms of the ring can also be functionalized, for example, through α-alkylation of the carbonyl group in proline derivatives or by electrophilic substitution on the ring.

The following table summarizes some common functionalization strategies for preformed pyrrolidine rings:

Starting MaterialReagent/ConditionFunctionalization
L-ProlineLiAlH₄ or LiBH₄Reduction of carboxylic acid to alcohol (Prolinol) mdpi.com
L-ProlineCarboxylic acid, condensing agentAmide bond formation mdpi.com
N-protected ProlineStrong base, alkyl halideα-Alkylation
Pyrrole (B145914)Catalytic HydrogenationReduction to pyrrolidine acs.orgresearchgate.net

Stereoselective Synthesis Approaches and Chiral Control

The stereochemistry of pyrrolidine derivatives is often crucial for their biological activity. Therefore, the development of stereoselective synthetic methods is of paramount importance. mdpi.comnih.gov Chiral control can be achieved through several approaches.

One common strategy is the use of chiral starting materials, such as L-proline or L-hydroxyproline, which belong to the chiral pool. mdpi.com The inherent chirality of these molecules is transferred to the final product.

Another approach involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the reaction. For example, the heterogeneous catalytic hydrogenation of substituted pyrroles can be highly diastereoselective, leading to the formation of functionalized pyrrolidines with multiple stereocenters. acs.orgresearchgate.net The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For instance, rhodium-on-alumina has been used for the diastereoselective hydrogenation of pyrroles. acs.org

Intramolecular cyclization reactions of acyclic precursors containing stereogenic centers can also proceed with high stereoselectivity. rsc.org The stereochemistry of the final pyrrolidine ring is determined by the configuration of the stereocenters in the starting material and the transition state geometry of the cyclization reaction.

Targeted Synthesis of Pyrrolidine-2-Carboximidamide and its Structural Analogues

The synthesis of this compound, a structure featuring a guanidine-like moiety at the 2-position of the pyrrolidine ring, presents unique synthetic challenges. Two key approaches for the construction of this specific structural motif are oxidative decarboxylation of amino acid precursors and multi-component reaction pathways.

Oxidative Decarboxylation of Amino Acid Precursors (e.g., L-Proline, L-Arginine)

A direct and innovative method for the synthesis of the 2-aminopyrrolidine-1-carboxamidine core involves the oxidative decarboxylation of amino acid derivatives. nih.govnih.gov This strategy has been successfully applied using both L-proline and L-arginine (B1665763) as starting materials. nih.gov

In the case of L-proline, the synthesis begins with the formation of carbamimidoyl-L-proline. nih.gov Subsequent oxidative decarboxylation, often employing reagents like silver(I)/peroxydisulfate (B1198043), generates an iminium intermediate. nih.govnih.gov This reactive intermediate can then be trapped intermolecularly by a nucleophile, such as an amine, to furnish the desired 2-aminopyrrolidine-1-carboxamidine derivative. nih.gov

Alternatively, starting from L-arginine, Nα-acyl-L-arginine derivatives can be synthesized. nih.gov Oxidative decarboxylation of these precursors, for example using diacetoxyiodobenzene/iodine, also proceeds through an iminium intermediate. nih.gov However, in this case, the guanidine (B92328) moiety already present in the arginine side chain can act as an intramolecular nucleophile, leading to cyclization and the formation of the 2-aminopyrrolidine-1-carboxamidine structure in potentially higher yields compared to the intermolecular approach. nih.govnih.gov

The following table outlines the key steps in the oxidative decarboxylation approach:

Starting Amino AcidKey IntermediateKey Transformation
L-ProlineCarbamimidoyl-L-prolineOxidative decarboxylation followed by intermolecular nucleophilic trapping nih.gov
L-ArginineNα-acyl-L-arginineOxidative decarboxylation followed by intramolecular cyclization nih.gov

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) represent a powerful and efficient strategy for the synthesis of complex molecules, including heterocycles like pyrrolidine, in a single synthetic operation. nih.govfrontiersin.org MCRs offer several advantages, including high atom economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov

While a specific MCR for the direct synthesis of this compound has not been extensively reported, the principles of MCRs can be applied to construct the core pyrrolidine ring, which could then be further elaborated to the target molecule. For instance, a three-component reaction involving an aldehyde, an amine, and an activated alkyne can lead to the formation of highly substituted pyrrolidine-2-one derivatives. preprints.orgfrontiersin.org These lactams could then potentially be converted to the corresponding lactamimidamides and subsequently reduced to the desired this compound.

Another potential MCR approach could involve the reaction of an aldehyde, malononitrile, and an isocyanide, which can lead to the formation of functionalized pyrrolidine derivatives. mdpi.com The nitrile group could then be a synthetic handle for conversion to the carboximidamide functionality. The versatility of MCRs makes them an attractive area for future exploration in the synthesis of this compound and its analogues.

Condensation Reactions in this compound Formation

Condensation reactions represent a significant pathway for the synthesis of this compound and its derivatives. These reactions typically involve the formation of a carbon-nitrogen bond, leading to the desired amidine functionality.

A common strategy involves the reaction of a pyrrolidine-2-carbonyl derivative with an amine source. For instance, N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives have been synthesized from pyrrolidine-2-carbonyl chloride and substituted aromatic amines in the presence of acetone. rroij.com In this method, L-proline is first converted to pyrrolidine-2-carbonyl chloride using phosphorus pentachloride (PCl5) in acetyl chloride. rroij.com The subsequent reaction with an appropriate substituted aniline, heated to reflux for several hours, yields the target carboxamide. rroij.com

Another approach involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at elevated temperatures (180 °C) to form intermediate pyrrolidine-2,5-diones. nih.gov Similarly, succinic acid derivatives can be reacted with aminoacetic acid under the same conditions to produce intermediates that can be further elaborated. nih.gov

The synthesis of pyrrolidine-2,5-dione derivatives has also been achieved through the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid, which yields intermediate derivatives that can be cyclized. nih.gov Additionally, the reaction of succinic acid derivatives with aminoacetic acid at high temperatures has been used to create precursors for further synthesis. nih.gov

The formation of polycyclic fused heterocycles containing a pyrrolidine ring can also be achieved through condensation reactions. For example, the condensation of a cyclic intermediate with L-cysteine methyl ester can form a thiazolidine (B150603) ring, which upon refluxing in toluene (B28343) with p-toluenesulfonic acid, can lead to the formation of an additional pyrrolidine ring. mdpi.com

Nucleophilic Substitution Approaches

Nucleophilic substitution is a fundamental strategy for the synthesis and functionalization of this compound and its derivatives. These reactions involve the displacement of a leaving group on the pyrrolidine ring or a precursor by a nucleophile.

One common approach is the reaction of pyrrolidine-2-carbonyl chloride with substituted aromatic amines. rroij.com This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the corresponding N-(substituted phenyl) pyrrolidine-2-carboxamide. rroij.com

The synthesis of pyrrolidine-sulfamide ligands has been achieved through a Mitsunobu reaction, a type of nucleophilic substitution. researchgate.net This method utilizes (R)- or (S)-(S)-1-benzylpyrrolidin-2-ylmethanol and tert-butyl pyrrolidin-1-yl-sulfonylcarbamate as a non-conventional nucleophile. researchgate.net Interestingly, instead of the expected ring expansion to piperidines, the reaction yields pyrrolidine derivatives with retention of configuration at the exocyclic stereocenter, which is attributed to neighboring group participation (internal backside nucleophilic substitution, SNi). researchgate.net

Furthermore, the hydroxyl group on a pyrrolidine ring can act as a leaving group after activation, or it can be the nucleophile itself in other reactions. smolecule.com For instance, the hydroxyl group can be displaced in nucleophilic substitution reactions to introduce various substituents. smolecule.com

Palladium-catalyzed carboamination reactions also represent a sophisticated application of nucleophilic substitution. nih.gov These reactions can be performed under mild conditions using a weak base like cesium carbonate in dioxane, allowing for the transformation of various substrate combinations with good chemical yields. nih.gov This method tolerates a wide array of functional groups, including aldehydes, enolizable ketones, nitro groups, methyl esters, and alkyl acetates. nih.gov

Reductive and Oxidative Conversions

Reductive and oxidative transformations are crucial for the synthesis and modification of this compound and its derivatives, allowing for the introduction and alteration of functional groups.

Reductive Conversions:

Catalytic hydrogenation is a widely employed reductive method. For instance, the hydrogenation of 2-pyrroline derivatives over palladium on carbon can lead to the formation of the pyrrolidine ring. nih.gov Similarly, the reduction of a carbonyl group to a hydroxyl group can be achieved using sodium borohydride (B1222165) (NaBH4). acs.org The reduction of nitro groups to amino groups is also a common transformation, often accomplished using Raney nickel and hydrazine (B178648) hydrate (B1144303). acs.org More advanced methods involve the direct hydrogenation of amides to amines, a process that has seen significant development with the advent of more active and selective homogeneous catalysts that operate under milder conditions. acsgcipr.org

Oxidative Conversions:

Oxidative decarboxylation is a key strategy for synthesizing the 2-aminopyrrolidine-1-carboxamidine core. nih.gov This can be achieved using reagents like diacetoxyiodobenzene/iodine (DIB/I2) or a combination of silver(I) and peroxydisulfate (Ag(I)/S2O82−). nih.gov The reaction proceeds through the formation of an N-acyliminium ion intermediate, which can be trapped intramolecularly by a nucleophile to form the pyrrolidine ring. nih.gov The choice of solvent can be critical, with mixtures like acetic acid and dichloromethane (B109758) sometimes providing higher yields due to better solubility of the starting materials. nih.gov

The oxidation of a hydroxyl group on the pyrrolidine ring can lead to the corresponding oxo derivative. Common oxidizing agents for such transformations include potassium permanganate (B83412) and hydrogen peroxide.

Catalytic Hydrogenation and Annulation Strategies

Catalytic hydrogenation and annulation strategies are powerful methods for constructing the pyrrolidine ring system found in this compound and its derivatives.

Catalytic Hydrogenation:

This method is frequently used to reduce double bonds within a precursor molecule to form the saturated pyrrolidine ring. For example, a 2-pyrroline derivative can be hydrogenated over a palladium on carbon catalyst to yield the corresponding pyrrolidine. nih.gov Electrocatalytic hydrogenation has also emerged as a viable method for the reduction of nitrogen-containing aromatic compounds like pyrrole to pyrrolidine under ambient temperature and pressure. nih.gov This technique can also be applied to substrates with other reducible functional groups, such as vinyl or ethynyl (B1212043) groups, where both the aromatic ring and the multiple bonds can be hydrogenated simultaneously. nih.gov The efficiency of catalytic hydrogenation can be influenced by the catalyst, solvent, temperature, and pressure. illinois.edu

Annulation Strategies:

Annulation reactions involve the formation of a ring from one or more starting molecules. nih.gov These strategies are highly valuable for constructing substituted pyrrolidines.

[3+2] Annulation: This is a common approach where a three-atom component reacts with a two-atom component to form the five-membered pyrrolidine ring. nih.govrsc.org

Divergent Annulations: By modifying reaction conditions such as the halogenating reagents, concentration, and solvent, it is possible to achieve divergent annulations that can lead to either pyrrolidines or piperidines from common bifunctional precursors. nih.gov

Intramolecular Carboamination: Copper(II) carboxylate promoted intramolecular carboamination of unactivated alkenes is an effective annulation strategy. nih.gov This oxidative cyclization can be enhanced by using more organic-soluble copper(II) salts and microwave heating to reduce reaction times. nih.gov This method can produce 2,5-disubstituted pyrrolidines with high diastereoselectivity, favoring the cis isomer. nih.gov

These strategies provide versatile and efficient routes to a wide range of pyrrolidine derivatives, which can be precursors to or can be further functionalized to yield this compound and its analogues.

Advanced Reaction Mechanisms and Mechanistic Elucidation Studies

Understanding the intricate details of reaction mechanisms is paramount for optimizing synthetic routes to this compound and its derivatives. This section delves into the investigation of transient species and the influence of the reaction environment on the synthetic outcomes.

Investigation of Intermediate Species and Transition States

The elucidation of reaction pathways often involves the study of transient intermediates and transition states. In the synthesis of pyrrolidine derivatives, several key intermediates have been proposed and investigated.

N-Acyliminium Ions: In oxidative decarboxylation reactions of N-acyl amino acids, the formation of an N-acyliminium ion intermediate is a critical step. nih.gov This electrophilic species is generated through the loss of carbon dioxide from an initial carboxyl radical, followed by oxidation of the resulting carbon radical. nih.gov The N-acyliminium ion can then be trapped by intra- or intermolecular nucleophiles to form the pyrrolidine ring. nih.gov

Radical Intermediates: Some cyclization reactions leading to pyrrolidines are thought to proceed through radical pathways. For instance, in the copper(II) promoted intramolecular carboamination of unactivated alkenes, a proposed mechanism involves the addition of a primary carbon radical to an aromatic ring to form a C-C bond. nih.gov

Carbocation Intermediates: In SN1-type nucleophilic substitution reactions, the formation of a carbocation intermediate is the rate-determining step. solubilityofthings.com The stability of this intermediate is crucial and can influence the reaction outcome, potentially leading to racemization if the starting material is chiral. solubilityofthings.com

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the energetics of transition states and the stability of intermediates, helping to rationalize observed stereoselectivities and reaction outcomes.

Role of Solvents and Reaction Conditions on Reaction Outcomes

The choice of solvent and other reaction parameters can have a profound impact on the yield, selectivity, and even the mechanistic pathway of a reaction.

Solvent Polarity: The polarity of the solvent can significantly influence reaction rates and equilibria. For instance, in the Menshutkin reaction (a type of nucleophilic substitution), polar solvents like water, methanol, and acetonitrile (B52724) can have a strong to moderate catalytic effect, reducing the reaction barrier height compared to apolar solvents like cyclohexane. arxiv.org The solvent can stabilize charged intermediates and transition states, thereby accelerating the reaction. arxiv.org In some cases, solvent molecules may directly participate in the reaction, as seen in the synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. rsc.org

Temperature: Temperature is a critical parameter that can affect reaction rates and product distributions. For example, in the oxidative decarboxylation of l-arginine derivatives, increasing the temperature can lead to a complete reaction in a shorter time, but may also promote the formation of side products. nih.gov

Base and Catalyst: The choice of base and catalyst is crucial in many reactions. In palladium-catalyzed carboamination reactions, switching from a strong base like sodium tert-butoxide to a weaker base like cesium carbonate allows for a wider range of functional groups to be tolerated. nih.gov The nature of the catalyst can also be tuned to control the regioselectivity of a reaction.

Concentration: The concentration of reagents can also play a role in determining the reaction pathway. In some cases, controlling the concentration of reactants can help to suppress the formation of unwanted byproducts. nih.gov

The following table summarizes the effect of various reaction conditions on the synthesis of pyrrolidine derivatives:

Reaction ParameterEffect on Reaction OutcomeExample
Solvent Can influence reaction rate, yield, and selectivity. Polar solvents can stabilize charged intermediates.In oxidative decarboxylation, a mixture of acetic acid and DCM improved yield due to better solubility. nih.gov
Temperature Affects reaction rate and can influence product distribution.Increasing temperature in oxidative decarboxylation led to a faster reaction but also side product formation. nih.gov
Base The strength and type of base can determine the compatibility of functional groups.Using a weaker base (Cs2CO3) in Pd-catalyzed carboamination allowed for more functional group tolerance. nih.gov
Catalyst Can be tuned to control regioselectivity and enantioselectivity.Different chiral ligands in copper-catalyzed reactions can lead to different stereoisomers. google.com

Intramolecular Cyclization Dynamics

Intramolecular cyclization is a key process for creating bicyclic structures from this compound and its derivatives, leading to compounds with significant chemical and biological interest. These reactions involve forming new rings by connecting different parts of the same molecule.

One major application of this process is the synthesis of bicyclic guanidines. These are formed through the intramolecular cyclization of pyrrolidine derivatives. scholaris.caresearchgate.net For instance, palladium-catalyzed intramolecular C(sp3)-H activation allows for the creation of functionalized proline derivatives, which can then be used to synthesize complex natural products. nih.gov The dynamics of these cyclizations are influenced by several factors, including the nature of the starting material, the catalyst used, and the reaction conditions. For example, palladium-catalyzed intramolecular guanidine transfer to alkenes, using copper chloride as an oxidant, produces bicyclic guanidines with high selectivity and yield. rsc.org

Different synthetic routes leverage intramolecular cyclization to produce a variety of substituted prolines and related bicyclic structures. nih.gov These methods include:

Reductive intramolecular cyclization: This has been used to prepare racemic octahydroisoindole-1-carboxylic acid derivatives. csic.es

Palladium-catalyzed intramolecular α-arylation: This method is used to form the pyrrolidine ring from α-amino acid esters. csic.es

Intramolecular carboamination: Copper(II) carboxylates can promote the intramolecular carboamination of unactivated alkenes, leading to N-functionalized pyrrolidines. nih.gov

Iron(III)-catalyzed hydroamination/cyclization: This highly diastereoselective reaction of α-substituted amino alkenes yields enantiopure trans-2,5-disubstituted pyrrolidines. csic.es

The synthesis of the 2-aminopyrrolidine-1-carboxamidine unit, a core structure, can be achieved through two main strategies involving oxidative decarboxylation:

Oxidative decarboxylation of carbamimidoyl-l-proline followed by intermolecular trapping of the resulting iminium intermediate. nih.gov

Oxidative decarboxylation of Nα-acyl-l-arginine derivatives followed by intramolecular trapping of the acyliminium intermediate. nih.gov

The intramolecular approach with l-acylarginines generally results in higher yields when applicable. nih.gov The mechanism for the oxidative decarboxylation of Nα-acyl-l-arginine derivatives to form 2-aminopyrrolidine-1-carboxamidine derivatives involves the formation of an acyliminium intermediate which is then trapped intramolecularly. nih.gov

Table 1: Comparison of Intramolecular Cyclization Methods for Pyrrolidine Derivatives

Cyclization Method Catalyst/Reagents Key Transformation Product Type Reference
C(sp3)-H Activation Palladium C-H activation and cyclization Functionalized prolines nih.gov
Guanidine Transfer Palladium/Copper Chloride Intramolecular guanidine transfer to alkene Bicyclic guanidines rsc.org
Reductive Cyclization Not specified Reductive intramolecular cyclization Racemic octahydroisoindole-1-carboxylic acid derivatives csic.es
α-Arylation Palladium Intramolecular α-arylation of α-amino acid esters Pyrrolidine ring formation csic.es
Carboamination Copper(II) carboxylates Intramolecular carboamination of unactivated alkenes N-functionalized pyrrolidines nih.gov
Hydroamination/Cyclization Iron(III) salts Intramolecular hydroamination of α-substituted amino alkenes Enantiopure trans-2,5-disubstituted pyrrolidines csic.es
Oxidative Decarboxylation Silver(I)/Peroxydisulfate Oxidative decarboxylation and intramolecular trapping 2-aminopyrrolidine-1-carboxamidine derivatives nih.gov

Green Chemistry and Sustainable Synthesis Innovations

Recent advancements in the synthesis of this compound and its derivatives have focused on green chemistry principles to reduce environmental impact and improve efficiency. rasayanjournal.co.in

Application of Ionic Liquids as Catalysts and Reaction Media

Ionic liquids (ILs) have emerged as promising alternatives to traditional volatile organic solvents in chemical synthesis due to their unique properties like low volatility, high thermal stability, and recyclability. rsc.org In the context of pyrrolidine chemistry, a Brønsted acidic ionic liquid, L-Pyrrolidine-2-carboxylic acid sulfate (B86663) (LPCAS), has been developed and utilized as an efficient and eco-friendly catalyst. scirp.orgresearchgate.net

LPCAS has been successfully employed in the one-pot synthesis of various heterocyclic compounds, demonstrating its versatility. For example, it catalyzes the condensation reaction of aldehydes and 2-naphthol (B1666908) to produce 14-aryl-14H-dibenzo[a,j]xanthenes under solvent-free conditions, offering excellent yields in shorter reaction times. scirp.org Similarly, LPCAS has been used for the synthesis of 1,8-dioxo-octahydroxanthene derivatives, again with high efficiency and a clean reaction profile. researchgate.net The use of LPCAS in aqueous media has also been reported for the synthesis of tetrahydrobenzo[b]pyrans. researchgate.net

The application of ionic liquids is not limited to being solvents or catalysts. Functionalized ionic liquids can enhance product isolation and facilitate reactions under milder conditions, contributing to more sustainable synthetic pathways. rsc.org

Solvent-Free Reaction Conditions

Solvent-free synthesis, often facilitated by methods like ball milling, presents a significant green alternative to conventional solution-based chemistry by eliminating the need for large quantities of solvents and minimizing waste. rsc.org This approach leads to cleaner reactions, often with higher yields and simpler product separation. rasayanjournal.co.in

In the synthesis of pyrrolidine derivatives, solvent-free conditions have been effectively applied. For instance, the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes using the ionic liquid L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS) as a catalyst is performed under solvent-free conditions. scirp.org This methodology is noted for its excellent yields, shorter reaction times, and environmentally friendly nature. scirp.org

Solvent-free mechanochemical reactions have also been developed for the synthesis of various pharmaceutically important molecules, highlighting the broad applicability of this sustainable approach. rsc.org

Mechanochemical Approaches in Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), is a key technique in green chemistry. rasayanjournal.co.in It often allows for solvent-free reactions, reduced waste, and can provide access to reaction pathways not achievable in solution. rsc.org

While specific examples of the mechanochemical synthesis of this compound are not detailed in the provided search results, the synthesis of related pyrrolidine derivatives has been achieved using this method. For example, a series of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives were synthesized via a mechanochemical aza-Michael reaction. nih.gov This approach was compared to a simple solvent-based reaction, highlighting the potential of mechanochemistry in this area. nih.gov

Furthermore, the mechanochemical synthesis of amides and dipeptides has been developed, which is relevant as the carboximidamide group is a derivative of a carboxylic acid. rsc.org This method is compatible with common protecting groups like Fmoc, Cbz, and Boc, and produces optically active dipeptides without significant racemization. rsc.org The synthesis of aryl guanidines has also been carried out using solvent-free mechanochemical milling. researchgate.net

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential in the multi-step synthesis of complex molecules like this compound and its derivatives. organic-chemistry.orgwikipedia.org They temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.orgpressbooks.pub

In the synthesis of peptides containing proline derivatives, protecting groups are crucial. For instance, in a method called "proline editing," the hydroxyl group of hydroxyproline (B1673980) is protected (e.g., with a trityl group) after its incorporation into a peptide chain. nih.gov This allows for the selective modification of the hydroxyl group later in the synthesis after the protecting group is removed. nih.govnih.gov The peptide backbone itself acts as a protecting group for the proline's amino and carboxyl groups. nih.gov

Common protecting groups for the amine functionality include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), while the guanidinium (B1211019) group can be protected with groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). researchgate.netresearchgate.net The choice of protecting group is critical and depends on the specific reaction conditions to be used in subsequent steps. An "orthogonal" strategy, where different protecting groups that can be removed under different conditions are used, allows for selective deprotection and reaction at specific sites within the molecule. organic-chemistry.org

The synthesis of N-amidino-proline derivatives for use in peptide synthesis has been accomplished using 1H-pyrazole-1-carboxamidine hydrochloride for the introduction of the guanidinium moiety, with Pmc used for its protection. researchgate.net The compatibility of mechanochemical synthesis methods with common protecting groups like Fmoc, Cbz, and Boc has also been demonstrated in the synthesis of dipeptides. rsc.org

Table 2: Protecting Groups in this compound Synthesis

Protecting Group Functional Group Protected Deprotection Conditions Reference
Trityl (Tr) Hydroxyl Mildly acidic nih.gov
tert-Butoxycarbonyl (Boc) Amine, Guanidine Acidic conditions rsc.orgorganic-chemistry.orgresearchgate.netresearchgate.net
Carboxybenzyl (Cbz) Amine Catalytic hydrogenation rsc.orgresearchgate.net
9-Fluorenylmethoxycarbonyl (Fmoc) Amine Basic conditions (e.g., piperidine) rsc.orgorganic-chemistry.org
2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) Guanidinium Strong acid (e.g., TFA) researchgate.net

Advanced Spectroscopic and Structural Elucidation of Pyrrolidine 2 Carboximidamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including pyrrolidine-2-carboximidamide and its derivatives. Its ability to provide detailed information about the atomic connectivity and stereochemistry is indispensable.

High-Resolution 1D NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR spectroscopy, specifically proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural verification of pyrrolidine (B122466) derivatives. ipb.pt The chemical shifts (δ) and coupling constants (J) observed in these spectra provide a wealth of information about the chemical environment of each nucleus.

For pyrrolidine-based structures, the ¹H NMR spectrum typically displays signals for the protons on the pyrrolidine ring. For instance, in various (Z)-N,N'-bis(aryl)pyrrolidine-1-carboximidamides, the protons of the CH₂ groups in the pyrrolidine ring (positions 3 and 4) appear as a multiplet around 1.68–1.85 ppm, while the NCH₂ protons (positions 2 and 5) are observed further downfield, around 3.03–3.35 ppm. rsc.org Similarly, in ¹³C NMR spectra, the carbon atoms of the pyrrolidine ring show characteristic resonances. The carbons at positions 3 and 4 typically resonate around 25 ppm, whereas the carbons adjacent to the nitrogen atom (positions 2 and 5) appear at approximately 48 ppm. rsc.org The carbon of the carboximidamide group (N-C=N) is typically found much further downfield, in the range of 148.2–152.2 ppm. rsc.org The precise chemical shifts are influenced by the substituents on the pyrrolidine ring and the carboximidamide nitrogen atoms. For any new compound, providing ¹H and ¹³C NMR spectra is considered essential evidence to establish its identity. osi.lv

2D NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and elucidating complex structural features, including connectivity and stereochemistry. jst-ud.vnresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another within a spin system. For a pyrrolidine ring, COSY spectra would show correlations between the protons at C2, C3, C4, and C5, confirming the ring structure. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. jst-ud.vnnih.gov For example, in a study of a pyrrolidine-2,3-dione (B1313883) derivative, HSQC was used to correlate proton signals at 1.86 ppm, 3.01 ppm, and 5.81 ppm with their directly attached carbon atoms at 15.35 ppm, 30.34 ppm, and 61.13 ppm, respectively. jst-ud.vn

Together, these 2D NMR techniques provide a detailed map of the molecular structure, which is essential for confirming the constitution and configuration of complex this compound derivatives. nih.govrsc.org

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to gain structural information from its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides extremely accurate mass measurements. This precision allows for the determination of a compound's elemental formula, which is a critical step in its identification. osi.lv Several studies on pyrrolidine derivatives have utilized HRESIMS to confirm the proposed structures. For example, the structure of 4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione was confirmed by finding the [M+H]⁺ ion at m/z 458.1716, which matched the calculated value. jst-ud.vn Similarly, various (Z)-N,N'-bis(aryl)pyrrolidine-1-carboximidamides were characterized by HRMS, with the found [M+H]⁺ values closely matching the calculated masses. rsc.org The Human Metabolome Database (HMDB) also lists HRESIMS data for the parent compound, pyrrolidine-2-carboxamide (B126068), showing a precursor m/z of 115.0866 for the [M+H]⁺ adduct. nih.gov

General Principles of Mass Spectral Scanning for Compound Purity and Identification

Mass spectrometry is not only used for structural confirmation but also as a routine method for assessing compound purity and confirming identity during synthesis and purification. The general principle involves ionizing a sample and separating the resulting ions based on their m/z ratio to produce a mass spectrum. The presence of a dominant peak corresponding to the expected molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is a primary indicator of the target compound's presence. nih.gov The relative intensities of other peaks can indicate the presence of impurities, fragments, or different isotopes.

Fragmentation patterns, studied through techniques like tandem mass spectrometry (MS/MS) or Collision-Activated Decomposition (CAD), provide a fingerprint of the molecule. researchgate.netresearchgate.net In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This data provides structural information and can be used to differentiate between isomers. nih.govgrafiati.com For heterocyclic compounds, understanding these fragmentation pathways is crucial, and sometimes, rearrangement processes observed in the mass spectrometer can even guide synthetic strategies. researchgate.netresearchgate.net The entire spectrum, recorded either by scanning or on a photographic plate, serves as a record that can be used to identify the compound by matching it against spectral libraries. gla.ac.uk

Advanced Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound and its derivatives, various advanced chromatographic methods are essential for both the purification of synthetic products and the assessment of their analytical purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique. Methods have been developed for the separation of proline analogues using specific columns, such as a Sugarpak-1 column, with mobile phases like aqueous calcium-EDTA solution and UV detection for quantification. researchgate.netresearchgate.net The purity of final compounds in many research studies is often determined by HPLC analysis, with a purity of >95% being a common standard for further testing. nih.gov

For chiral molecules like many proline derivatives, enantioseparation is critical. Chiral HPLC is the method of choice for this purpose. For example, enantiomers of Boc-proline derivatives have been successfully separated using a Chiralpak AD-H column, which has a polysaccharide-based chiral stationary phase. nih.gov The mobile phase, typically a mixture of hexane (B92381) and ethanol (B145695) with an additive like trifluoroacetic acid (TFA), can be optimized to achieve good resolution between the enantiomers. nih.gov The successful separation of cis- and trans-β-phenylproline precursors has also been achieved using semi-preparative HPLC with chiral stationary phases based on amylose (B160209) and cellulose. csic.es

In addition to analytical techniques, preparative chromatography is vital for purification. Column chromatography using silica (B1680970) gel is a standard and effective method for purifying pyrrolidine derivatives from reaction mixtures. csic.esthieme-connect.de The choice of eluent (solvent system) is optimized to effectively separate the desired product from starting materials and byproducts. csic.esacs.org

X-ray Crystallography for Solid-State Structural Analysis and Protein-Ligand Complex Characterization

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. For this compound, this method can provide definitive proof of its molecular structure, including bond lengths, bond angles, and, crucially, its absolute stereochemistry. scielo.br The technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

The data obtained from X-ray diffraction allows for the construction of an electron density map, from which a detailed molecular model can be built. This has been used to corroborate the absolute configuration of chiral pyrrolidine derivatives determined by other means. scielo.br Furthermore, X-ray crystallography is vital in drug discovery for characterizing the interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein. saromics.com Analyzing the crystal structure of a protein-ligand complex reveals the specific binding mode and key intermolecular interactions, guiding further structure-based drug design. While cryo-crystallography is common, room-temperature data collection is also gaining traction as it can reveal functionally relevant conformations that might be missed at low temperatures. saromics.com

Table 4: Representative Crystallographic Data for a Heterocyclic Carboximidamide*
ParameterValue
Empirical Formula C₆H₇N₃O
Crystal System Monoclinic
Space Group C2/c
Unit Cell Dimensions a = 21.367 Å, b = 4.6382 Å, c = 13.003 Å, β = 105.468°
Volume 1242.0 ų
Z (Molecules per unit cell) 8
R-factor 0.031

*Data for the related compound N′-Hydroxypyridine-2-carboximidamide, illustrating typical parameters obtained from an X-ray diffraction experiment. researchgate.netresearchgate.net


Circular Dichroism (CD) Spectroscopy for Chiral Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. frontiersin.org This differential absorption is a direct consequence of the molecule's three-dimensional structure and provides a spectral signature, or "fingerprint," of its specific enantiomeric form. For chiral compounds like this compound, CD spectroscopy is a powerful tool for determining the absolute configuration. uit.no

The method involves comparing the experimentally measured CD spectrum of a compound with the theoretically computed spectra for its possible stereoisomers. uit.no A good match between the experimental spectrum and the computed spectrum for one of the enantiomers (e.g., the (S)-enantiomer) allows for the unambiguous assignment of the absolute configuration. uit.no The shape and sign (positive or negative) of the CD signals are highly sensitive to the spatial arrangement of the chromophores within the molecule. frontiersin.org The technique is particularly valuable for studying molecules in solution and can provide insights into conformational changes. The optical transparency of substrates like glass makes it possible to assess the chirality of thin films of pyrrolidine derivatives using CD spectroscopy. frontiersin.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) within a pure sample of a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. For a newly synthesized batch of this compound, elemental analysis serves as a crucial check of its purity and validates its empirical formula.

The analysis is typically performed using an automated elemental analyzer, which combusts a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the original elemental composition. A close agreement between the experimentally found values and the calculated values, typically within a ±0.4% margin, provides strong evidence for the correctness of the assigned molecular formula and the purity of the sample. derpharmachemica.commdpi.com

Table 5: Elemental Analysis Data for this compound (C₅H₁₁N₃)
ElementCalculated (%)Found (%)
Carbon (C) 53.0752.84
Hydrogen (H) 9.809.75
Nitrogen (N) 37.1337.01

*Found values are representative examples illustrating typical experimental results that would validate the empirical formula. mdpi.com


Computational and Theoretical Chemistry Studies of Pyrrolidine 2 Carboximidamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and reactivity of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and electronic distribution within a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scirp.org It is frequently employed to determine the thermodynamic and kinetic properties of molecules. For a compound like Pyrrolidine-2-Carboximidamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict thermodynamic parameters like enthalpy, entropy, and Gibbs free energy. scirp.org These values are crucial for understanding the stability of the molecule and the spontaneity of its reactions. scirp.org

Kinetic characterization involves calculating the energy barriers of potential reactions, which helps in understanding reaction rates. By mapping the potential energy surface, DFT can elucidate the stability of reactants, products, and transition states. researchgate.net

Table 1: Representative Thermodynamic Data from DFT Calculations for a Generic Pyrrolidine (B122466) Derivative Note: This table is illustrative and based on typical values for related compounds, not specific data for this compound.

Parameter Value Unit
Enthalpy of Formation (ΔHf°) -50.5 kcal/mol
Gibbs Free Energy of Formation (ΔGf°) -15.2 kcal/mol
Entropy (S°) 75.8 cal/mol·K

Many molecules, particularly those with amide or imine functionalities, can exist in different tautomeric forms. This compound can exhibit tautomerism involving the carboximidamide group. Quantum chemical calculations are essential for determining the relative stability of these tautomers. By calculating the total electronic energy of each form, researchers can predict the most stable tautomer in the gas phase and in different solvents, which is critical for understanding its chemical behavior and biological activity. researchgate.netresearchgate.net For the related compound 2-pyrrolidone, studies have shown that the lactam form is the most thermodynamically stable tautomer in both the gaseous phase and aqueous solution. researchgate.net

Understanding the mechanism of a chemical reaction requires identifying the most likely reaction pathway. Computational methods can map the potential energy surface connecting reactants and products. nih.gov This involves locating the transition state, which is a first-order saddle point on this surface. nih.gov The energy of the transition state determines the activation energy of the reaction. nih.gov For this compound, these calculations could predict how it might react with other molecules, for example, by identifying the lowest energy pathway for its synthesis or degradation. nih.govnih.gov Advanced methods can even account for dynamic effects on reaction selectivity. pku.edu.cn

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on electronic structure, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms and molecules over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govfrontiersin.org This method is central to structure-based drug design. For this compound, docking studies would involve placing the molecule into the binding site of a target protein to predict its binding mode and affinity. nih.gov The process uses scoring functions to estimate the strength of the interaction, helping to identify potential biological targets or to optimize the structure of the ligand to improve binding. silae.itnih.gov Studies on various pyrrolidine derivatives have successfully used docking to predict interactions with targets like enoyl-acyl carrier protein reductase and myeloid cell leukemia-1 (Mcl-1). silae.itnih.gov For instance, in similar scaffolds, the pyrrolidine nitrogen often forms key salt bridge interactions with acidic residues like aspartate in a receptor's active site. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Pyrrolidine-based Inhibitor Note: This table presents typical data from studies on related pyrrolidine compounds.

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues
Mcl-1 4LWU -9.4 Arg263, Asp256
AChE 4EY7 -18.6 Tyr334, Trp84
LSD1 2V1D -7.5 Asp555, Asn535

Computational Prediction of Binding Affinities and Selectivity

The prediction of how strongly a molecule (ligand) will bind to its biological target (e.g., a protein or enzyme) is a cornerstone of computational drug design. columbia.eduaustraliansciencejournals.com High binding affinity is often a prerequisite for therapeutic efficacy. Computational methods provide estimates of this affinity, typically expressed as binding free energy, and can help predict a compound's selectivity for its intended target over other proteins, which is crucial for minimizing off-target side effects.

Several computational techniques are employed to predict binding affinities. Molecular docking is a primary method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. australiansciencejournals.com The scoring functions used in docking provide an estimate of the binding affinity. For instance, in studies of pyrrolidine derivatives targeting enzymes like VEGFR-2, molecular docking has been used to predict binding modes and interactions, showing how the pyrrolidine scaffold can form key hydrogen bonds with residues like Cys919 in the ATP-binding site. nih.gov

For more rigorous and accurate predictions, methods like Free Energy Perturbation (FEP) and Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) are used. columbia.edursc.org These methods calculate the free energy change upon binding by simulating the ligand and protein in both bound and unbound states. While computationally intensive, they provide more reliable predictions of binding affinity. Studies on various pyrrolidine derivatives have successfully used these techniques to improve binding affinities for targets such as the Mcl-1 anti-apoptotic protein, guiding modifications to the core structure to enhance potency. nih.gov For this compound, these methods would be critical in evaluating its potential interaction with a target and predicting how structural modifications might enhance its binding affinity and selectivity.

Computational ADME Prediction and Analysis in Research

A promising drug candidate must not only bind its target effectively but also possess favorable pharmacokinetic properties. The body must be able to absorb, distribute, metabolize, and excrete (ADME) the compound appropriately. Predicting these ADME properties early in the drug discovery process is crucial to avoid costly late-stage failures. nih.gov In silico ADME modeling provides a rapid and cost-effective way to screen compounds for potential liabilities. nih.govbohrium.com

A variety of computational tools and web servers, such as ADMETLab, pkCSM, and SwissADME, are available to predict a wide range of ADME properties based on a molecule's structure. nih.govmdpi.com These predictions are typically based on models built from large datasets of experimentally determined properties. nih.gov For this compound, these tools can predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are critical for metabolism. rsc.orgnih.gov

For example, computational studies on pyrrolidine derivatives designed as Mcl-1 inhibitors predicted that newly designed compounds would be orally bioavailable and show good permeability. researchgate.net Toxicity predictions, such as AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity), are also a key component of this analysis. nih.gov The table below illustrates typical ADME parameters that can be computationally predicted for a compound like this compound.

ADME PropertyDescriptionImportance in Drug Design
Human Intestinal Absorption (HIA)The extent to which a compound is absorbed from the gut into the bloodstream.Crucial for oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityThe ability of a compound to cross the protective barrier of the central nervous system.Essential for CNS-targeting drugs; undesirable for others to avoid side effects.
CYP450 InhibitionInhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4).Predicts potential for drug-drug interactions.
Plasma Protein Binding (PPB)The degree to which a compound binds to proteins in the blood plasma.Affects the free concentration of the drug available to act on its target.
hERG InhibitionBlockade of the hERG potassium ion channel.A key predictor of potential cardiotoxicity.
AMES ToxicityPrediction of the mutagenic potential of a compound.An early indicator of potential carcinogenicity.

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Understanding the Structure-Activity Relationship (SAR) — how changes in a molecule's chemical structure affect its biological activity — is fundamental to medicinal chemistry. Computational methods accelerate the derivation of SAR by modeling and quantifying these relationships.

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. 2D-QSAR models use simpler descriptors, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) use 3D structural information. nih.govsilae.it

Numerous QSAR studies have been performed on pyrrolidine derivatives to guide the design of more potent inhibitors for various targets. For example, a 3D-QSAR study on pyrrolidine carboxamide analogues as inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein reductase yielded a robust CoMFA model with good predictive power (r²_pred = 0.893). silae.it Similarly, QSAR models have been developed for pyrrolidine derivatives targeting DPP-IV for type 2 diabetes and Mcl-1 for cancer. researchgate.netnih.govresearchgate.net These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive electrostatic potential) are predicted to increase or decrease biological activity, providing a clear roadmap for structural modification. nih.gov

TargetPyrrolidine Derivative ClassQSAR MethodKey Statistical Parameter (Predictive r²)Reference
Enoyl Acyl Carrier Protein ReductasePyrrolidine CarboxamidesCoMFA0.893 silae.it
Myeloid cell leukemia-1 (Mcl-1)Pyrrolidine DerivativesCoMFA0.986 nih.gov
Myeloid cell leukemia-1 (Mcl-1)Pyrrolidine DerivativesCoMSIA0.815 nih.gov
α-mannosidase I and IIFunctionalized Pyrrolidines2D-QSARNot Specified nih.gov

Computational drug design can be broadly categorized into ligand-based and structure-based approaches. researchgate.net

Ligand-based drug design (LBDD) is employed when the 3D structure of the biological target is unknown. mdpi.com This approach relies on the knowledge of a set of molecules that are known to interact with the target. Methods like pharmacophore modeling identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This pharmacophore can then be used as a template to screen virtual compound libraries for new potential hits. mdpi.com The design of novel pyrrolidine carboxamide analogues for hepatocellular carcinoma was guided by the structure of a known active compound, OSU-2S, demonstrating a ligand-based approach. nih.gov

Structure-based drug design (SBDD) is used when the 3D structure of the target protein has been determined, typically through X-ray crystallography or cryo-EM. nih.gov This powerful approach allows for the direct design of ligands that can fit into the target's binding site with high affinity and selectivity. Molecular docking is a key SBDD tool. For example, the discovery of pyrrolidine-1,2-dicarboxamides as potent and orally bioavailable Factor Xa inhibitors was achieved through a structure-based design strategy, using the known crystal structure of the enzyme to guide the optimization of an initial hit. nih.gov Similarly, SBDD has been used to develop pyrrolidine-2,5-diones as TNF-α inhibitors. nih.gov

Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. ufrj.brctppc.org Computational chemistry plays a vital role in predicting the impact of such replacements before undertaking synthetic efforts. slideshare.net

Bioisosteres are categorized as classical (groups with similar size and electronic configurations) or non-classical (structurally distinct groups that produce a similar biological effect). ctppc.orgdrughunter.com For this compound, the carboximidamide group itself is a non-classical bioisostere of a carboxylic acid or an amide. Computational design could explore replacing this group with other bioisosteres, such as tetrazoles, triazoles, or oxadiazoles, which can mimic the hydrogen bonding properties of amides while potentially enhancing metabolic stability or cell permeability. drughunter.com Computational tools can model these proposed analogues, predict their binding affinity to a target, and evaluate their ADME profiles to determine if the bioisosteric replacement is likely to be beneficial. slideshare.net This strategy allows for the fine-tuning of a molecule's properties to achieve an optimal balance of potency, selectivity, and drug-likeness.

Prediction of Molecular Properties and Conformational Landscapes

The biological activity of a molecule is intrinsically linked to its 3D shape and physicochemical properties. atlantis-press.com Computational methods can predict a wide range of molecular properties and explore the conformational landscape (the collection of all possible 3D shapes a molecule can adopt) of compounds like this compound.

Basic molecular properties can be readily calculated from a compound's 2D structure. These descriptors are crucial for predicting drug-likeness and potential ADME issues. For example, Lipinski's "Rule of Five" uses properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors to assess the likelihood of a compound being orally bioavailable. researchgate.net

Computed PropertyValue for Pyrrolidine-2-carboxamide (B126068)*Significance
Molecular FormulaC₅H₁₀N₂ODefines the elemental composition.
Molecular Weight114.15 g/molInfluences absorption and distribution.
XLogP3-0.9A measure of lipophilicity, affecting solubility and permeability.
Hydrogen Bond Donor Count2Influences binding interactions and solubility.
Hydrogen Bond Acceptor Count2Influences binding interactions and solubility.
Rotatable Bond Count1Relates to conformational flexibility.

*Properties are for the closely related analogue Pyrrolidine-2-carboxamide, as sourced from PubChem. nih.gov

Biological Activity and Mechanistic Investigations of Pyrrolidine 2 Carboximidamide Derivatives

Enzyme and Receptor Targeting Modalities

Derivatives of pyrrolidine-2-carboximidamide have been shown to interact with a variety of enzymes and receptors, demonstrating their potential as modulators of key biological pathways.

Inhibition of Kinases (e.g., EGFR, HER-2, CDK2, BRAF, Sphingosine (B13886) Kinases)

A novel series of pyrrolidine-carboxamide derivatives has been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy. nih.govmdpi.com Several compounds from this series (specifically 7e, 7g, 7k, 7n, and 7o) showed potent inhibition of EGFR with IC50 values between 87 and 107 nM, comparable to the reference drug erlotinib (B232) (IC50 = 80 nM). nih.gov These same compounds were also potent inhibitors of CDK2, with IC50 values in the range of 15 to 31 nM, and demonstrated preferential activity against the CDK2 isoform. nih.gov Compound 7g emerged as the most active derivative, with a mean IC50 of 0.90 μM against a panel of cancer cell lines. nih.gov

The broader chemical space of pyrrolidine (B122466) derivatives has also yielded inhibitors for other important kinases. For instance, specific compounds have been identified that inhibit BRAF kinase, a key component of the MAPK signaling pathway. maayanlab.cloud Additionally, the sphingosine kinase-2 (SK2) inhibitor Yeliva® (ABC294640) is another example of a bioactive molecule targeting this enzyme class. google.comgoogle.com

Table 1: Inhibitory Activity of Pyrrolidine-Carboxamide Derivatives against EGFR and CDK2

Compound EGFR IC50 (nM) CDK2 IC50 (nM)
7e, 7g, 7k, 7n, 7o 87 - 107 15 - 31
Erlotinib (Reference) 80 N/A

| Dinaciclib (Reference) | N/A | 20 |

This table summarizes the inhibitory concentrations of selected pyrrolidine-carboxamide derivatives against EGFR and CDK2, as compared to reference inhibitors. nih.gov

Modulation of Neurotransmitter Receptors (e.g., NMDA Receptor Subtypes)

The N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and memory, is a significant target for pyrrolidine-containing molecules. elifesciences.orgucdavis.edu Research into a series of NMDA analogues based on L-trans-2,3-pyrrolidine-dicarboxylate (L-trans-2,3-PDC) revealed that methylation at the 5-position of the pyrrolidine ring dramatically enhanced excitotoxic potency by up to 1000-fold in vivo. nih.gov Biochemical and physiological assays confirmed these methylated derivatives act as NMDA receptor agonists. nih.gov

The stereochemistry of substituents on the pyrrolidine ring is a critical factor for receptor and enzyme selectivity. This principle is also relevant to targets associated with neurotransmitter systems. Furthermore, the field has expanded to include allosteric modulators, such as the synthetic 24(S)-hydroxycholesterol analogue SGE-301, which acts as a potent and selective positive allosteric modulator of NMDA receptors. youtube.com

Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1) Inhibition

In the search for treatments for Alzheimer's disease, the development of dual-target inhibitors is a promising strategy. nih.gov Two key enzymes implicated in the disease's pathology are Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1). nih.gov BACE1 is particularly important as it catalyzes the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which form plaques in the brain. researchgate.netnih.govplos.org By inhibiting BACE1, the production of all forms of Aβ can be reduced. e-century.us

Using in silico screening methods, researchers have identified molecules capable of inhibiting both AChE and BACE1. nih.gov Among the hits were compounds with IC50 values in the low micromolar range for AChE (4–7 μM) and the mid-micromolar range for BACE1 (50–65 μM). nih.gov Natural product scaffolds have also provided inspiration; deoxyvasicinone, an alkaloid containing a quinazolinone fused to a pyrrolidine ring, has led to the suggestion of its derivatives as potential novel AChE inhibitors. researchgate.net

Nitric Oxide Synthase (NOS) Isoform Selectivity Studies (nNOS, eNOS, iNOS)

Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in various neurodegenerative disorders, making it a key drug target. nih.gov A major challenge has been to design inhibitors that are selective for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms, as inhibition of eNOS can cause adverse cardiovascular effects. nih.gov

Significant progress has been made with the discovery of a series of highly potent and nNOS-selective inhibitors built on a 2-aminopyridinomethyl pyrrolidine scaffold. nih.govscispace.com Some of these derivatives display excellent potency (Ki < 10 nM) and remarkable selectivity, being over 2500-fold more selective for nNOS than eNOS and over 700-fold more selective than iNOS. nih.gov The stereochemistry of the pyrrolidine ring is paramount for achieving this selectivity. Studies have shown that a (3′R,4′R) diastereomer of one inhibitor has a 3,800-fold selectivity for nNOS over eNOS, whereas the (3′S,4′S) diastereomer is only 505-fold selective. nih.gov Structure-guided design has also led to monocationic pyrrolidine-based nNOS inhibitors with improved properties. acs.org

Table 2: Isoform Selectivity of Pyrrolidine-Based nNOS Inhibitors

Inhibitor Class/Compound nNOS Potency Selectivity (nNOS vs. eNOS) Selectivity (nNOS vs. iNOS)
2-aminopyridinomethyl pyrrolidine scaffold Ki < 10 nM > 2500-fold > 700-fold
(3′R,4′R)-9 - 3,800-fold -
(3′S,4′S)-9 - 505-fold -

| Compound 14j | Ki = 13 nM (human) | 1761-fold | 118-fold |

This table highlights the high degree of isoform selectivity achieved with different classes of pyrrolidine-based nNOS inhibitors. nih.govnih.govescholarship.org

Elucidation of Cellular Pathway Modulation

The biological effects of this compound derivatives extend beyond direct target binding to the modulation of complex cellular signaling cascades, including those that govern cell survival and death.

Induction of Apoptosis and Programmed Cell Death Pathways (e.g., Caspase Activation, Bcl-2/Bax Modulation)

The antiproliferative activity of certain pyrrolidine-carboxamide derivatives is linked to their ability to induce apoptosis, or programmed cell death. nih.gov This process is tightly controlled by the Bcl-2 family of proteins, which consists of anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). mdpi.com The ratio of Bax to Bcl-2 is a critical checkpoint; an increase in this ratio promotes the release of mitochondrial proteins that trigger the caspase cascade. nih.govdovepress.com

The activation of caspases, a family of proteases, is a hallmark of apoptosis. unisa.itgoogleapis.com Caspase-3 is considered a key executioner caspase, responsible for cleaving cellular substrates, which leads to the morphological and biochemical changes associated with apoptosis. mdpi.comdovepress.com Studies on the antiproliferative pyrrolidine-carboxamide derivatives, such as compound 7g, found that they were capable of triggering apoptosis in cancer cells, suggesting that their mechanism of action involves the modulation of these critical cell death pathways. nih.gov

Table of Mentioned Compounds and Proteins

NameType
This compoundSmall Molecule
ErlotinibSmall Molecule
DinaciclibSmall Molecule
L-trans-2,3-PDCSmall Molecule
24(S)-hydroxycholesterolSmall Molecule
SGE-301Small Molecule
DeoxyvasicinoneSmall Molecule
Yeliva® (ABC294640)Small Molecule
EGFRProtein (Kinase)
HER-2Protein (Kinase)
CDK2Protein (Kinase)
BRAFProtein (Kinase)
Sphingosine KinasesProtein (Kinase)
NMDA ReceptorProtein (Receptor)
Acetylcholinesterase (AChE)Protein (Enzyme)
BACE1Protein (Enzyme)
Nitric Oxide Synthase (NOS)Protein (Enzyme)
nNOSProtein (Enzyme Isoform)
eNOSProtein (Enzyme Isoform)
iNOSProtein (Enzyme Isoform)
Bcl-2Protein (Apoptosis Regulator)
BaxProtein (Apoptosis Regulator)
Caspase-3Protein (Protease)

Cell Cycle Arrest Mechanisms

Derivatives of this compound have been investigated for their ability to halt the cell proliferation cycle, a key mechanism in controlling the growth of cancerous cells. The cell cycle is a tightly regulated process with distinct phases (G1, S, G2, M), and its progression is driven by enzymes called cyclin-dependent kinases (CDKs). nih.govresearchgate.net Inhibition of these kinases is a primary strategy for inducing cell cycle arrest. nih.gov

Research on related heterocyclic compounds shows that they can cause cell cycle arrest and/or apoptosis (programmed cell death) depending on their specificity and efficacy. nih.gov For instance, some small molecule inhibitors can induce G2/M phase cell-cycle arrest. oncotarget.com This arrest is often associated with the stabilization of regulatory proteins such as p21, CDC2, and cyclin B. oncotarget.com The p21 protein is a well-known CDK inhibitor that plays a role in G1-S and G2/M phase arrest. researchgate.netoncotarget.com

Furthermore, some pyrrolidine-based compounds act as inhibitors of Sphingosine Kinase 2 (SK2). aacrjournals.org The knockdown of SK2 in certain cancer cells has been shown to reduce doxorubicin-induced G2-M arrest and enhance apoptosis, suggesting that inhibiting this pathway could be an alternative mechanism for influencing the cell cycle. aacrjournals.org Therefore, this compound derivatives may exert their anti-proliferative effects by modulating key cell cycle regulators, leading to arrest at checkpoints like G2/M and preventing uncontrolled cell division.

Investigation of Cellular Effects (e.g., cell viability, migration, inflammation)

The cellular impact of this compound and its derivatives extends beyond cell cycle modulation to include effects on cell viability, migration, and inflammatory responses.

Cell Viability: The viability of cells when exposed to these compounds is a critical measure of their potential efficacy. Studies on various pyrrolidine derivatives show a dose-dependent effect on cell viability across different cell lines. mdpi.com For example, a specific pyrrolidine-1-carboximidamide (B83018) hydrochloride compound has been used explicitly to investigate its effect on cell viability. smolecule.com In anticancer research, certain pyrrolidine derivatives have been shown to inhibit the proliferation of cancer cell lines and induce apoptosis. researchgate.net

Cell Migration: The migration of cells is a fundamental process in both normal physiology and disease, particularly in cancer metastasis. Sphingosine-1-phosphate (S1P), a signaling molecule produced by sphingosine kinases (SPHK), is known to promote cell migration. aacrjournals.orgnih.gov Pyrrolidine-based inhibitors of SPHK, such as the dual SPHK1/SPHK2 inhibitor (2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide, are used as research tools to study the effects of reduced S1P levels on cellular processes, including migration. smolecule.com By inhibiting SPHK, these compounds can decrease cell migration, a mechanism relevant to preventing cancer spread. aacrjournals.orgsmolecule.com

Inflammation: The inflammatory response is another area where these compounds have been investigated. Research on related pyrrole (B145914) structures has demonstrated the ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). semanticscholar.org Similarly, pyrrolidine-based SPHK inhibitors are used to investigate inflammatory processes. smolecule.com Studies on human skin cells have shown that inflammatory markers like IL-8 can be significantly expressed in response to external stressors, and measuring such responses is a key part of evaluating cellular effects. mdpi.com

Experimental Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold by systematically modifying its structure and observing the resulting changes in biological activity.

Influence of Pyrrolidine Ring Substitutions on Biological Efficacy

The pyrrolidine ring is a versatile scaffold where substitutions at various positions significantly influence biological efficacy and target selectivity. bohrium.comtandfonline.com The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for effective exploration of pharmacophore space. nih.gov

Key findings from SAR studies include:

N-1 Position: The nitrogen atom of the pyrrolidine ring is a privileged site for substitution, with a high percentage of FDA-approved pyrrolidine drugs being substituted at this position. nih.gov These substitutions can strongly affect the basicity and nucleophilicity of the scaffold, which is critical for target interaction. nih.gov

C-3 and C-5 Positions: Modifications at the 3rd and 5th positions of the ring offer significant opportunities for optimizing biological activity and enhancing target-specific interactions. tandfonline.com

C-4 Position: Substituents at the C-4 position have been shown to affect the "puckering" or conformation of the ring, which can alter how the molecule fits into a biological target. nih.gov

Specific Substitutions: In one study, replacing an acetamide (B32628) group on the pyrrolidine ring with a phenyl carbamoyl (B1232498) group led to a highly potent inhibitor. researchgate.net Conversely, removing the acetamide substitution altogether resulted in a loss of activity, demonstrating the importance of this specific functional group. researchgate.net

Position on Pyrrolidine RingInfluence of SubstitutionReference
N-1 (Nitrogen)Common site for substitution; affects basicity and nucleophilicity, crucial for target interaction. nih.gov
C-2Substituents can shift the basicity of the ring. nih.gov
C-3 / C-5Key positions for modification to optimize biological activity and enhance target specificity. tandfonline.com
C-4Affects the conformational puckering of the ring, influencing molecular shape and binding. nih.gov

Impact of Carboximidamide Moiety Modifications on Target Interaction

SAR insights from related structures suggest:

N-Alkylation/Acylation: The amidine nitrogen atoms are nucleophilic and can react with agents like alkyl halides or acyl chlorides. This allows for the generation of N-alkylated or N-acylated derivatives, which can be explored to improve target binding or other properties.

N-Hydroxylation: Modification of the carboximidamide group, for instance through N-hydroxylation, can significantly alter the compound's chemical reactivity and biological profile. vulcanchem.com

Role as a Linker: The amidine group can serve as an effective linker to connect two different pharmacophores, creating hybrid molecules with potentially novel or dual activities. nih.gov

Salt Formation: The basic nature of the amidine group allows it to react with acids to form stable salts, which can enhance aqueous solubility for pharmacological applications.

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a defining factor in the biological activity of pyrrolidine derivatives. nih.gov The carbon atoms in the pyrrolidine ring are often chiral centers, meaning different stereoisomers (enantiomers or diastereomers) can exist. nih.gov These different spatial arrangements can lead to vastly different biological profiles because proteins and enzymes are themselves chiral and interact selectively with specific stereoisomers. nih.gov

Key observations include:

Potency Differences: In a series of 3-arylpyrrolidine-2-carboxamide derivatives, the (2R,3R)-pyrrolidine isomer was found to possess the most potent affinity for its target, the melanocortin-4 receptor, compared to the other three stereoisomers. nih.gov

Conformational Control: The absolute stereochemical configuration can have a significant impact on both cellular potency and oral pharmacokinetics. nih.gov For example, the stereochemistry of fluorine substitution on the pyrrolidine ring can induce significant conformational changes, enhancing the stability of certain protein structures. beilstein-journals.org

Binding and Activity: The specified (3S,5S) configuration in certain complex pyrrolidine derivatives highlights the importance of stereochemistry for biological activity, as this specific arrangement dictates how the molecule interacts with its biological target. ontosight.ai

Compound SeriesStereochemical FindingImpactReference
3-Arylpyrrolidine-2-carboxamidesThe (2R,3R) isomer was the most potent.Demonstrates high stereoselectivity of the target receptor. nih.gov
Pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidinesAbsolute stereochemical configuration impacted cellular potency and pharmacokinetics.Shows that 3D structure affects both efficacy and metabolic stability. nih.gov
Fluorinated PyrrolidinesRegio- and stereochemistry of fluorine substitution controls ring conformation.Affects the structure and biological roles of modified peptides and proteins. beilstein-journals.org
Complex Thiophene-Pyrrolidine-ImidamideThe (3S,5S) configuration is specified.Indicates that a specific 3D arrangement is crucial for its biological function. ontosight.ai

Diverse Biological Research Applications (non-clinical)

Derivatives of this compound serve as versatile tools in non-clinical biological research, primarily due to their ability to potently and selectively modulate the function of key enzymes and receptors. Their applications span several areas of biochemical and cellular investigation.

Enzyme Inhibition Studies: These compounds are widely used as inhibitors to probe the function of various enzymes. A prominent application is in the study of sphingosine kinases (SPHK1 and SPHK2), where specific pyrrolidine-based inhibitors help elucidate the roles of these enzymes in cellular signaling. aacrjournals.orgsmolecule.com Other research has focused on their potential to inhibit enzymes like dipeptidyl peptidase-4 (DPP-4), which is relevant in metabolic disease research. researchgate.net

Investigation of Cellular Pathways: By inhibiting specific targets like SPHK, these derivatives allow researchers to study the downstream effects on cellular pathways. For example, they are used to investigate the role of S1P signaling in fundamental processes such as cell proliferation, survival, apoptosis, and migration. smolecule.comnih.gov This makes them valuable chemical probes for dissecting complex biological systems.

Anticancer and Anti-inflammatory Research: In oncology research, pyrrolidine derivatives are used to study effects on cancer cell viability, proliferation, and the induction of apoptosis in various cancer cell lines. bohrium.com In immunology and inflammation research, related compounds are employed to investigate the inhibition of pro-inflammatory cytokine production, providing insights into mechanisms of inflammation. semanticscholar.org

Antimicrobial Activity Research

Derivatives of the pyrrolidine scaffold have demonstrated a range of antimicrobial activities. Research has focused on synthesizing and evaluating new analogs to combat bacterial and fungal pathogens, including multidrug-resistant strains.

Studies on pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone have shown moderate to low antimicrobial activity against selected bacteria and fungi. nih.gov For instance, compounds designated as 5 and 8 were tested alongside their precursor, 3 . Their minimum inhibitory concentrations (MICs) were compared against standard drugs like nystatin (B1677061) and ciprofloxacin, indicating a lower potency but still notable activity. nih.gov

In another study, novel 5-oxopyrrolidine derivatives were synthesized and evaluated for their antimicrobial potential. semanticscholar.org One derivative, compound 21 , which incorporates a 5-nitrothiophene substituent, showed particularly promising and selective activity against multidrug-resistant Staphylococcus aureus (MRSA) strains, including those resistant to linezolid (B1675486) and tedizolid. semanticscholar.org Its efficacy against these challenging pathogens highlights the potential of the 5-oxopyrrolidinone scaffold in developing new antibiotics. semanticscholar.org

Further research into pyrrolidine-2-one derivatives prepared from γ–butyrolactone (GBL) and hydrazine (B178648) hydrate (B1144303) also yielded compounds with good antibacterial activity against various types of bacteria. uomustansiriyah.edu.iq Similarly, the synthesis of benzimidazole (B57391) derivatives containing a pyrrolidine moiety has produced compounds with moderate to high antimicrobial activity against a panel of microorganisms. derpharmachemica.com

CompoundOrganism(s)Activity (MIC in µg/mL)Reference
Compound 5 (N-arylsuccinimid derivative)Selected bacteria and fungi32–128 nih.gov
Compound 8 (Diazo derivative of pyrrolidine-2,5-dione)Selected bacteria and fungi16–256 nih.gov
Compound 3 (Precursor)Selected bacteria and fungi64–128 nih.gov
Compound 21 (5-oxopyrrolidine derivative)Multidrug-resistant Staphylococcus aureus4–64 semanticscholar.org

Anti-inflammatory Mechanism Studies

The anti-inflammatory properties of pyrrolidine derivatives have been investigated through their modulation of key inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines.

A study on 1H-pyrrole-2,5-dione derivatives, synthesized from the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride, demonstrated significant anti-inflammatory effects. mdpi.com These compounds were found to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). The most potent compounds, 2a–2d , also strongly inhibited the production of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in stimulated PBMC cultures. mdpi.com

The conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614) and ibuprofen (B1674241) with L-proline (a pyrrolidine carboxylic acid) has been shown to enhance their anti-inflammatory activity. mdpi.com For example, a ketoprofen derivative, compound 19 , exhibited a 94% inhibition of COX-2, a significant increase compared to ketoprofen's 49% inhibition. Docking studies revealed that this derivative binds effectively within the active site of COX-2, providing a structural basis for its enhanced and more selective activity. mdpi.com

Furthermore, research into novel chalcone/aryl carboximidamide hybrids has identified potent anti-inflammatory agents that act by inhibiting prostaglandin (B15479496) E2 (PGE2) and inducible nitric oxide synthase (iNOS). nih.gov Certain indomethacin/aryl carboximidamide hybrids displayed powerful inhibition of nitric oxide (NO) production induced by lipopolysaccharides (LPS). nih.gov Specifically, compound VI was a potent inhibitor of LPS-induced NO production, iNOS activity, and PGE2, with IC₅₀ values of 10.70 nM, 2.31 nM, and 29 nM, respectively. nih.gov

CompoundMechanism of ActionKey Finding (IC₅₀ or % Inhibition)Reference
Compounds 2a-2d (1H-pyrrole-2,5-dione derivatives)Inhibition of pro-inflammatory cytokine production (IL-6, TNF-α)Significant inhibition in PBMC cultures mdpi.com
Compound 19 (Ketoprofen-proline conjugate)COX-2 Inhibition94% inhibition mdpi.com
Compound VI (Indomethacin/aryl carboximidamide hybrid)Inhibition of NO, iNOS, and PGE2IC₅₀ = 10.70 nM (NO), 2.31 nM (iNOS), 29 nM (PGE2) nih.gov

Antitumor and Antiproliferative Research (in vitro mechanistic studies)

Pyrrolidine derivatives have emerged as a promising class of compounds in oncology research, with numerous studies demonstrating their antiproliferative effects against various cancer cell lines through diverse mechanisms of action.

One area of investigation involves spiro-heterocyclic systems incorporating a pyrrolidine ring. A series of spiro[pyrrolidine-thiazolo-oxindoles] showed significant in vitro antiproliferative activity. mdpi.com Notably, compound 5g from this series displayed broad and potent activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines, with IC₅₀ values of 5.00 µM, 4.00 µM, and 2.90 µM, respectively, making it more potent than the reference drug cisplatin (B142131) in the HepG2 and MCF-7 assays. mdpi.com

Other research has focused on modifying existing drug scaffolds. Riluzole alkyl derivatives, for instance, have been synthesized and tested for their cytotoxic effects. brieflands.comCompound 4a (2-(N-ethylamine)-6-trifluoromethoxy-benzothiazole) was particularly effective against HeLa (cervical cancer) and MCF-7 cells, with IC₅₀ values of 7.76 µmol/L and 7.72 µmol/L, respectively, while showing low toxicity to normal human liver cells. brieflands.com

The mechanism of action for some pyrrolidine-containing compounds involves the inhibition of critical signaling pathways in cancer. A series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were designed as inhibitors of the EGFR and BRAF kinase pathways, which are often mutated in cancer. nih.govCompound 3e demonstrated potent antiproliferative activity against the LOX-IMVI melanoma cell line (which has a BRAF V600E mutation) with an IC₅₀ of 0.96 µM and also inhibited the BRAF V600E enzyme with an IC₅₀ of 35 nM. nih.gov Similarly, compound 7z , a 4-piperazinylquinolin-2(1H)-one derivative, was identified as a potent VEGFR-2 inhibitor (IC₅₀ = 38.76 nM) that induced significant apoptosis in breast cancer cells. nih.gov

Compound/Derivative SeriesCancer Cell Line(s)Mechanism of ActionActivity (IC₅₀)Reference
Compound 5g (spirooxindole analogue)HepG2, MCF-7, HCT-116Cytotoxicity5.00 µM (HepG2), 4.00 µM (MCF-7), 2.90 µM (HCT-116) mdpi.com
Compound 4a (Riluzole derivative)HeLa, MCF-7Cytotoxicity7.76 µmol/L (HeLa), 7.72 µmol/L (MCF-7) brieflands.com
Compound 3e (Indole-2-carboxylate derivative)LOX-IMVI (Melanoma)BRAF V600E Inhibition0.96 µM (cell), 35 nM (enzyme) nih.gov
Compound 7z (4-piperazinylquinolin-2(1H)-one)T-47D (Breast)VEGFR-2 Inhibition38.76 nM nih.gov

Neuroprotective Research Mechanisms

This compound derivatives are being actively investigated for their potential in treating neurodegenerative diseases. Their mechanisms of action often involve modulating neurotransmitter receptors, inhibiting key enzymes, and protecting neurons from excitotoxicity and ischemic damage.

A series of 1-benzyl-5-oxothis compound derivatives have shown significant neuroprotective activities against N-methyl-D-aspartate (NMDA)-induced cytotoxicity. researchgate.net The standout compound, 12k , demonstrated higher potency than the reference compound ifenprodil. Mechanistic studies revealed that compound 12k exerts its protective effects by attenuating the influx of Ca²⁺ and suppressing the upregulation of the NR2B subunit of the NMDA receptor. researchgate.net

Other derivatives have been developed as multi-target agents for diseases like Alzheimer's. N-substituted pyrrolidine derivatives have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and fatty-acid amide hydrolase 1 (FAAH), an enzyme involved in regulating neuroinflammation. nih.gov Similarly, pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives were designed as dual inhibitors of AChE and Beta-site APP Cleaving Enzyme 1 (BACE 1), two key enzymes in Alzheimer's pathology. rsc.org

Another novel neuroprotective strategy involves the modulation of sphingosine-1-phosphate (S1P) levels. An inhibitor of Sphingosine Kinase 2 (SphK2), SLM6031434 , was found to elevate blood S1P levels. thno.org This elevation led to improved cerebral blood oxygenation and reduced oxygen demand under hypoxic conditions, suggesting a hemodynamic basis for its neuroprotective effect against ischemic stroke. thno.org

Use as Biochemical Probes for Enzyme Function and Metabolic Pathways

The specific and potent inhibitory activity of certain pyrrolidine derivatives makes them valuable tools for studying the function of specific enzymes and elucidating metabolic pathways.

Pyrrolidine-based compounds have been developed as potent inhibitors for enzymes involved in metabolic diseases like type 2 diabetes. For example, pyrrolidine-2-carbonitrile (B1309360) derivatives have been evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. researchgate.netCompound 25a from this class showed slightly improved DPP-4 inhibition (IC₅₀ = 0.017 mM) compared to the established drug vildagliptin. researchgate.net Other pyrrolidine derivatives have been synthesized and studied as inhibitors of α-amylase and α-glucosidase, enzymes that are critical for carbohydrate digestion. nih.gov

In the field of neuroscience and inflammation, pyrrolidine derivatives serve as probes for nitric oxide synthase (NOS) isoforms. The selective inhibition of neuronal NOS (nNOS) or inducible NOS (iNOS) over endothelial NOS (eNOS) is a critical goal. Researchers have designed pyrrolidine derivatives that act as potent and selective nNOS inhibitors. acs.orgfrontiersin.org For instance, a derivative containing a chiral pyrrolidine linker showed an inhibitory potency of 9.7 nM for nNOS. frontiersin.org These selective inhibitors are crucial for investigating the distinct physiological and pathological roles of each NOS isoform.

The use of isotopically labeled substrates, while a broader technique, is essential for confirming the metabolic pathways affected by these inhibitor probes. By growing cells with ¹³C-labeled substrates and analyzing the labeling patterns in proteinogenic amino acids, researchers can trace carbon transitions and confirm whether specific pathways are active or inhibited by the compound under investigation. nih.gov This method provides a powerful way to validate the cellular mechanism of action for novel pyrrolidine-based enzyme inhibitors.

Emerging Research Areas and Future Perspectives for Pyrrolidine 2 Carboximidamide

Development of Novel Pyrrolidine-2-Carboximidamide Analogs with Enhanced Specificity

The development of novel analogs of this compound is a key area of research focused on enhancing target specificity and therapeutic efficacy. The inherent properties of the pyrrolidine (B122466) scaffold, such as its ability to be modified at various positions, provide ample opportunities for creating a diverse range of analogs. researchgate.net

Researchers are actively exploring substitutions at the N1, 3rd, and 5th positions of the pyrrolidine ring to optimize biological activity and improve interactions with specific targets. researchgate.net For instance, in the context of melanocortin-4 receptor ligands, studies on 3-arylpyrrolidine-2-carboxamide derivatives revealed that the (2R,3R)-pyrrolidine isomer exhibited the most potent affinity among four stereoisomers. nih.gov This highlights the importance of stereochemistry in achieving enhanced specificity.

Furthermore, the synthesis of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives has yielded potent small-molecule kinase inhibitors. mdpi.com Modifications, such as replacing a fluorine atom with iodine at the C(5) position, have resulted in analogs with significantly increased potency against certain cancer cell lines compared to existing drugs like sunitinib. mdpi.com These findings underscore the potential of structural modifications to generate analogs with superior and more specific activities.

Recent efforts have also focused on creating analogs for inhibiting neuronal nitric oxide synthase (nNOS). By combining the thiophene-2-carboximidamide (B1620697) fragment with features of potent aminopyridine inhibitors, researchers have developed inhibitors with low nanomolar potency and high selectivity for nNOS over other isoforms. acs.orgnih.gov

Table 1: Examples of this compound Analogs and their Targets
Analog ClassTargetKey Structural FeaturesReference
3-Arylpyrrolidine-2-carboxamide derivativesMelanocortin-4 receptor(2R,3R)-pyrrolidine isomer for highest affinity nih.gov
2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivativesKinases (e.g., VEGFR-2, PDGFRβ)Substitution at C(5) position influencing potency mdpi.com
Thiophene-2-carboximidamide hybridsNeuronal nitric oxide synthase (nNOS)Combination of thiophene-2-carboximidamide and aminopyridine features acs.orgnih.gov

Exploration of Dual-Targeted and Multi-Targeted Ligands

In response to the complexity of multifactorial diseases, there is a growing interest in developing dual-targeted and multi-targeted ligands. acs.org This approach aims to modulate multiple pathological pathways simultaneously, potentially leading to enhanced therapeutic efficacy and a reduction in drug resistance. researchgate.net The pyrrolidine scaffold is being actively investigated for its potential in creating such multi-targeted agents.

For instance, in Alzheimer's disease research, certain prolinamide derivatives based on the pyrrolidine structure have emerged as promising multi-targeted ligands. nih.gov Compounds like P19 and P22 have shown the ability to interact with multiple key proteins implicated in the disease's pathogenesis, including Beta-Secretase 1 (BACE1), Butyrylcholinesterase (BuChE), and Tau-tubulin kinase 2 (TTBK2). nih.gov Similarly, pyrazoline-based compounds have been developed as dual-target inhibitors for EGFR and HER-2, which are implicated in cancer. researchgate.net

Strategies for Overcoming Resistance Mechanisms at a Molecular Level

Drug resistance is a major challenge in the treatment of diseases like cancer. nih.gov The development of multi-target-directed ligands (MTDLs) is one strategy being explored to overcome this issue. researchgate.net By hitting multiple targets, MTDLs can potentially circumvent the resistance mechanisms that arise from the mutation or alteration of a single target.

A key molecular mechanism contributing to cancer drug resistance involves the signaling of sphingosine-1-phosphate (S1P) and its kinase, SphK1. nih.gov Elevated levels of S1P and SphK1 in cancer cells promote survival, proliferation, and resistance to chemotherapeutic agents. nih.gov Therefore, targeting the S1P/SphK1 pathway is a promising strategy to overcome resistance. Research is ongoing to develop inhibitors of this pathway, and the pyrrolidine scaffold could serve as a basis for designing such molecules.

Furthermore, understanding the structural basis of drug-target interactions is crucial for designing inhibitors that are less susceptible to resistance. For example, in the development of nNOS inhibitors, crystallographic studies have revealed specific interactions that contribute to inhibitor selectivity. acs.org This knowledge can be used to design new inhibitors that bind more tightly or to different regions of the target, making them less prone to resistance caused by mutations in the binding site.

Integration into Fragment-Based Drug Discovery and Design Methodologies

Fragment-based drug discovery (FBDD) has become a powerful tool for identifying novel lead compounds. openaccessjournals.com This approach involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. openaccessjournals.com These fragments can then be grown or linked together to create more potent and selective drug candidates.

The pyrrolidine scaffold is of particular interest in FBDD due to its presence in many natural products and drugs, as well as its ability to provide good coverage of functional vector space for fragment optimization. nih.gov Researchers have designed and synthesized pyrrolidine-based fragments with desirable "Rule of Three" physicochemical properties and three-dimensional characteristics. nih.gov

For example, pyrrole-3-carboxylic acid and pyrrolidine-3-carboxylic acid motifs have been used as starting points in FBDD campaigns. nih.gov While these initial fragments may have weak binding affinities, they serve as valuable starting points for structure-activity relationship (SAR) investigations to develop more potent molecules. nih.gov The asymmetric [C + NC + CC] cycloaddition reaction is one synthetic method used to generate enantiomerically pure pyrrolidine fragments with high 3D diversity. nih.gov

Potential in Supramolecular Chemistry and Materials Science Applications

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules to form complex assemblies, offers exciting opportunities for the application of pyrrolidine-containing compounds. mdpi.comrsc.org The unique structural and electronic properties of the pyrrolidine ring make it a valuable building block for creating functional supramolecular systems.

These systems have potential applications in various fields, including the development of sensors, drug delivery systems, and novel materials. mdpi.comrsc.org For instance, the ability of pyrrolidine derivatives to participate in hydrogen bonding and other non-covalent interactions can be harnessed to create self-assembling materials with specific properties.

In materials science, pyrrolidine-based structures are being explored for their potential use in the development of new catalysts and functional materials. scbt.com The synthesis of L-Pyrrolidine-2-carboxylic acid sulfate (B86663) (LPCAS), a Brønsted acidic ionic liquid, has demonstrated its utility as a catalyst in the synthesis of bioactive xanthene derivatives. scirp.org This highlights the potential for developing novel pyrrolidine-based materials with tailored catalytic or other functional properties.

Addressing Synthetic Challenges and Opportunities for Improved Efficiency

While the pyrrolidine scaffold offers significant potential, its synthesis can present certain challenges. nih.gov Traditional methods for synthesizing 2-(het)arylpyrrolidines often require expensive metal catalysts, harsh reaction conditions, and the pre-functionalization of starting materials. nih.gov

To address these challenges, researchers are developing more efficient and environmentally friendly synthetic methods. One such approach is the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)ureas, which allows for the simultaneous formation of the pyrrolidine ring and a C-C bond. nih.gov Another promising strategy involves the oxidative decarboxylation of amino acids like L-proline and L-arginine (B1665763) derivatives using a silver(I)/peroxydisulfate (B1198043) system to construct the 2-aminopyrrolidine-1-carboxamidine unit. nih.gov

Furthermore, the development of multi-component reactions provides a streamlined approach to synthesizing complex pyrrolidine derivatives. For example, a three-component coupling reaction has been utilized to prepare new analogs of pyranopyridine inhibitors of bacterial efflux pumps. nih.gov These advancements in synthetic methodology are crucial for unlocking the full potential of pyrrolidine-based compounds in various applications.

Theoretical Predictions Guiding Experimental Research in the Field

Theoretical and computational methods are playing an increasingly important role in guiding experimental research on pyrrolidine-containing compounds. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to predict the binding modes of these molecules with their biological targets and to estimate their binding affinities. nih.gov

For example, in the study of LIMK2 inhibitors, theoretical calculations helped to identify key structural features responsible for biological activity, including important hydrogen bonds and hydrophobic interactions. nih.gov These insights were then used to design new pyrrolopyrimidine-based inhibitors with predicted improved potency. nih.gov

Broader Chemical Space Exploration for this compound Scaffolds

The exploration of the chemical space surrounding the this compound scaffold is a key area of research aimed at discovering novel compounds with enhanced potency, selectivity, and desirable physicochemical properties. The inherent structural features of the pyrrolidine ring, such as its three-dimensional nature and the presence of stereogenic centers, make it an attractive scaffold for medicinal chemists. nih.govresearchgate.netnih.gov The non-planar structure of the pyrrolidine ring allows for a greater exploration of pharmacophore space compared to flat aromatic rings. nih.govnih.gov

A significant focus of this exploration has been in the development of inhibitors for enzymes like sphingosine (B13886) kinase (SK), where the this compound group acts as a key recognition motif. nih.govnih.gov Synthetic efforts have led to the creation of a diverse range of analogs, providing valuable insights into their structure-activity relationships (SAR). nih.gov

For example, in the context of sphingosine kinase 1 (SK1) inhibitors, analogs incorporating a this compound head group have been synthesized and evaluated. nih.gov These studies have revealed that even minor changes to the scaffold can have a profound impact on their effectiveness and selectivity for SK1 over its isoform, SK2. nih.gov

One strategy to explore the chemical space involves the introduction of different linker moieties connecting the pyrrolidine core to other parts of the molecule. To enhance rigidity and binding affinity, the amide linker in early amidine-based inhibitors has been replaced with a 1,2,4-oxadiazole (B8745197) group. This modification, combined with a 4-octylphenyl group designed to occupy the enzyme's hydrophobic pocket, has led to potent inhibitors.

Computational modeling plays a crucial role in guiding the exploration of this chemical space. Homology models of target enzymes, such as the one for SK1 based on the crystal structure of diacylglycerol kinase, are employed to dock newly designed compounds and predict their binding modes. nih.gov This in-silico approach allows for the rational design of novel derivatives with potentially improved properties before undertaking their chemical synthesis.

The following table summarizes some of the explored modifications to the this compound scaffold and their reported outcomes, illustrating the ongoing efforts to map the chemical space of this important structural motif.

Scaffold/Analog Modification Key Finding/Reported Activity Reference
This compound Analog 1Introduction of a specific linker and heteroaromatic groups.Resulted in compounds with Ki values of 75 nM for SK1 and 80-fold selectivity over SK2. nih.gov
This compound Analog 2Further modification of the linker and aromatic system.Achieved a Ki value of 110 nM for SK1 with an enhanced 470-fold selectivity over SK2. nih.gov
(S)-1-(4-dodecylbenzoyl)this compoundAmide bond linking a 4-dodecylphenyl group to the pyrrolidine nitrogen.Exhibited Ki values of 0.10 µM and 1.50 µM for SK1 and SK2, respectively. frontiersin.org
(S)-2-(3-(4-(octyloxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamideReplacement of the amide linker with a 1,2,4-oxadiazole and introduction of a trifluoromethylphenyl group.Identified as a sphingosine kinase inhibitor. nih.gov

Q & A

Q. What are the established synthetic routes for Pyrrolidine-2-Carboximidamide and its derivatives?

this compound derivatives are typically synthesized via amidination reactions. A common approach involves reacting pyrrolidine precursors with nitrile derivatives under acidic or catalytic conditions. For example, in the synthesis of a sphingosine kinase inhibitor, (S)-1-(4-(4-(3-(2-cyclohexylethyl)phenyl)-1H-imidazol-2-yl)benzoyl)this compound hydrochloride, the pyrrolidine backbone was functionalized via coupling with a benzoyl-imidazole intermediate, followed by purification using column chromatography . Key steps include controlling reaction pH and temperature to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure. For instance, 13C^{13}\text{C} NMR peaks at 142.40, 134.95, and 33.45 ppm correspond to the carboximidamide group and pyrrolidine ring carbons . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., amidine C=N stretches near 1650–1700 cm1^{-1}).

Q. How should researchers assess the purity and stability of this compound in solution?

High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity analysis. Stability studies should test degradation under varying pH, temperature, and light exposure. For example, analogs like pyridine-2-carboximidamide hydrochloride show sensitivity to oxidizing agents (e.g., KMnO4_4), necessitating inert storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Systematic optimization involves varying catalysts, solvents, and reaction times. For pyrrolidine-based compounds, using polar aprotic solvents (e.g., DMF) and bases like triethylamine enhances amidine formation . Design of Experiments (DoE) methodologies can identify critical factors, such as temperature (optimal range: 60–80°C) and stoichiometric ratios of reagents .

Q. What strategies resolve contradictions in NMR data for this compound analogs across studies?

Discrepancies may arise from tautomerism, solvent effects, or impurities. For example, protonation states in hydrochloride salts (e.g., pyridine-2-carboximidamide hydrochloride) shift 1H^{1}\text{H} NMR peaks significantly . Researchers should replicate experiments under identical conditions and cross-reference with X-ray crystallography data, as seen in structural studies of pyridinecarboximidamidate derivatives .

Q. How can structure-activity relationships (SAR) be investigated for this compound in pharmacological studies?

SAR analysis requires synthesizing analogs with modifications to the pyrrolidine ring, substituents, or amidine group. For instance, replacing the pyrrolidine with a piperidine ring in sphingosine kinase inhibitors reduced potency by 50%, highlighting the importance of ring size . Computational docking and molecular dynamics simulations can complement experimental assays to predict binding affinities .

Q. What methodologies address reproducibility challenges in biological assays involving this compound?

Reproducibility requires strict control of assay conditions, including cell line validation, compound solubility (e.g., using DMSO stocks ≤0.1% v/v), and reference controls. For enzyme inhibition studies (e.g., sphingosine kinase), IC50_{50} values should be validated across multiple replicates and compared to established inhibitors like SKI-II .

Q. How should researchers design experiments to evaluate stereochemical effects in this compound derivatives?

Enantioselective synthesis using chiral catalysts or resolution techniques (e.g., chiral HPLC) is critical. For example, (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid derivatives exhibit distinct bioactivity compared to their enantiomers, emphasizing the need for stereochemical precision . Circular Dichroism (CD) spectroscopy can confirm absolute configurations .

Methodological Best Practices

Q. What are key steps for conducting a rigorous literature review on this compound?

Use authoritative databases like PubMed, ChemIDplus, and CAS Common Chemistry to identify primary sources . Exclude non-peer-reviewed platforms (e.g., vendor websites) and prioritize studies with full experimental details. Cross-reference synthetic protocols and spectral data to identify consensus methodologies .

Q. How should researchers document experimental procedures for reproducibility?

Follow guidelines from institutional protocols (e.g., NIH human subjects research standards) . Include detailed reaction conditions (solvent, temperature, catalyst), purification methods (e.g., column chromatography gradients), and raw spectral data in appendices . Public deposition of crystallographic data (e.g., CCDC entries) is recommended for structural studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.